Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C19H16FNO5 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been found to have strong biological activities .
Molecular Structure Analysis
The molecular structure of this compound involves a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The 2-position of benzofuran may be unsubstituted, or substituted with various groups to enhance its biological activity .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
The synthesis of benzofuran derivatives involves various chemical reactions including alkaline hydrolysis and reactions with amines. For instance, the synthesis of closely related compounds, such as ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetate, has been achieved through alkaline hydrolysis, showcasing the compound's synthesis pathway and structural features through X-ray crystallography (Choi et al., 2009), (Seo et al., 2011).
Crystal Structure Analysis
The study of benzofuran derivatives also includes detailed crystal structure analysis to understand the molecular configuration, as demonstrated by Choi et al. (2009), where the arrangement of molecules in the crystal lattice is described in detail (Choi et al., 2009).
Chemical Properties and Interactions
Intermolecular Interactions
Research on benzofuran derivatives highlights the importance of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the compound's chemical behavior and potential applications in material science or pharmaceuticals (Seo et al., 2011).
Reactivity
The reactivity of these compounds, including their hydrolysis and reactions with other chemical entities, is a key area of interest. Studies such as those by Choi et al. (2009) provide insights into how these compounds interact with other chemicals, which is essential for their application in synthetic chemistry and drug development (Choi et al., 2009).
Future Directions
Benzofuran compounds, including Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their biological activities . Future research could focus on developing new therapeutic agents from these compounds, especially in the search for efficient antimicrobial candidates .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, again depending on the specific biological activity .
Result of Action
Benzofuran derivatives have been shown to have a variety of effects at the molecular and cellular level, depending on the specific biological activity .
Properties
IUPAC Name |
ethyl 3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)25-18)21-16(22)11-12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEUGQAVFYHRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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